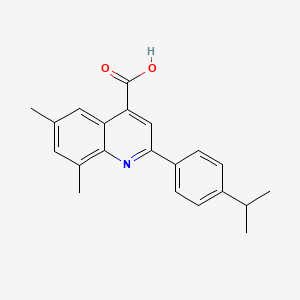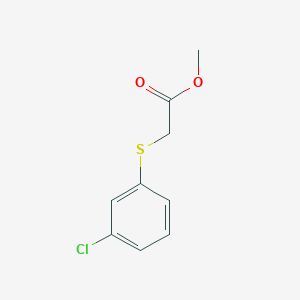
2-(4-Isopropylphenyl)-6,8-dimethylquinoline-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-(4-Isopropylphenyl)-6,8-dimethylquinoline-4-carboxylic acid” is a complex organic compound. It contains an isopropylphenyl group, which is a phenyl group with an isopropyl substituent . It also contains a quinoline moiety, which is a heterocyclic aromatic organic compound with two fused rings, a benzene and pyridine ring . The carboxylic acid group (-COOH) is a common functional group in organic chemistry .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like this would depend on its specific structure. For example, 2-(4-Isopropylphenyl)propanoic acid has a molecular formula of C12H16O2 and an average mass of 192.254 Da .
Applications De Recherche Scientifique
Organic Synthesis and Crystal Structures
One area of application involves the synthesis and crystal structure analysis of compounds related to quinoline derivatives. For instance, Goher et al. (2003) synthesized complexes between isoquinoline carboxylic acid (a compound similar in structure to the subject chemical) and L-ascorbic acid, revealing insights into hydrogen bonding and molecular packing through X-ray structure determination (Goher et al., 2003). Similarly, Rudenko et al. (2012) discussed the synthesis of 2-substituted tetrahydroquinoline carboxylic acids, showcasing a methodology that could potentially apply to derivatives like the subject chemical (Rudenko et al., 2012).
Potential Biological Activity
The research by Carling et al. (1992) on 2-carboxytetrahydroquinolines, derivatives that are structurally similar to the subject chemical, explored their antagonist activity at the glycine site on the NMDA receptor, indicating potential for neurological applications (Carling et al., 1992).
Crystal Engineering and Supramolecular Assemblies
Another significant area of application is in crystal engineering and the formation of supramolecular assemblies. Studies such as the one by Xiao et al. (2013), which involved organotin carboxylates based on amide carboxylic acids (akin to the subject chemical), provide insights into how different ligands can lead to diverse molecular architectures, emphasizing the role of the subject compound in designing novel materials with potential applications in catalysis, sensing, and material science (Xiao et al., 2013).
Safety and Hazards
Propriétés
IUPAC Name |
6,8-dimethyl-2-(4-propan-2-ylphenyl)quinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO2/c1-12(2)15-5-7-16(8-6-15)19-11-18(21(23)24)17-10-13(3)9-14(4)20(17)22-19/h5-12H,1-4H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NITKJVQCWWGTJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=CC(=N2)C3=CC=C(C=C3)C(C)C)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)cyclohexanecarboxamide](/img/structure/B2759029.png)

![N'-(3-cyanopyrazolo[5,1-c][1,2,4]triazin-4-yl)-N,N-dimethylimidoformamide](/img/structure/B2759033.png)
![{4-[5-Tert-butyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]piperazin-1-yl}acetonitrile](/img/structure/B2759034.png)

![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-methoxybenzamide](/img/structure/B2759036.png)

![2-(4-Fluorophenyl)sulfanyl-N-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]acetamide](/img/structure/B2759040.png)


![2-[4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-oxo-1(2H)-quinolinyl]-N~1~-(4-methylbenzyl)acetamide](/img/structure/B2759045.png)